(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and minimize by-products . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for treating various diseases.
Industry: The compound can be used in the development of new materials, dyes, or polymers.
Mechanism of Action
The mechanism of action of (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes like topoisomerase I and farnesyl transferase, which play crucial roles in DNA replication and cell signaling . The compound’s unique structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Used for its phototoxic properties in treating skin conditions.
Uniqueness
(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c1-8-12-6-10(17)7-13(18)16(12)23-15(8)14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOAYCRNXVNTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.